N-(2-ethylphenyl)thian-4-amine

Description

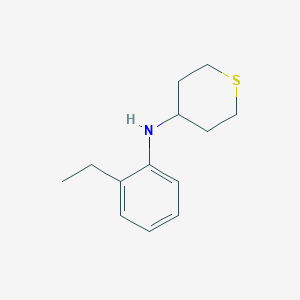

N-(2-Ethylphenyl)thian-4-amine is a secondary amine featuring a thian (tetrahydrothiopyran) ring substituted at the 4-position with a 2-ethylphenyl group. Thian-4-amine derivatives are of interest in medicinal chemistry and material science due to their hybrid aromatic-aliphatic frameworks, which balance solubility and electronic properties .

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(2-ethylphenyl)thian-4-amine |

InChI |

InChI=1S/C13H19NS/c1-2-11-5-3-4-6-13(11)14-12-7-9-15-10-8-12/h3-6,12,14H,2,7-10H2,1H3 |

InChI Key |

DSUFQXNKOCRADM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC2CCSCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)thian-4-amine typically involves the reaction of 2-ethylphenylamine with thian-4-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions where the thian-4-amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, alkoxides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thian-4-amine derivatives.

Scientific Research Applications

N-(2-ethylphenyl)thian-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)thian-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Aromatic vs. Aliphatic Moieties

N-(2-Ethylphenyl)thian-4-amine vs. N-(propan-2-yl)thian-4-amine (CAS 1153348-71-0):

- The ethylphenyl group in the former introduces aromaticity and steric bulk compared to the aliphatic isopropyl group in the latter. This difference likely enhances π-π stacking interactions in material science applications while reducing solubility in polar solvents .

- Molecular weight: The ethylphenyl derivative (estimated ~219.35 g/mol, C₁₃H₁₇NS) is heavier than the isopropyl analog (159.29 g/mol, C₈H₁₇NS) .

Comparison with Heterocyclic Amines

- 4-(4′-Nitrophenyl)thiazol-2-amine (): Replacing the thian ring with a thiazole ring increases aromaticity and introduces a nitro group, enhancing electrophilicity.

- N,N-Bis(4′-(hexyloxy)-biphenyl)thiophen-2-amine ():

Physicochemical and Functional Properties

Solubility and Stability

- Aliphatic derivatives like N-(6-Methylheptan-2-yl)thian-4-amine (CAS 1153349-35-9) exhibit higher lipophilicity (logP estimated ~3.5) due to their branched alkyl chains, whereas the ethylphenyl analog may display moderate solubility in organic solvents like ethyl acetate .

- Stability: Thian-4-amine derivatives are generally stable under inert conditions but may oxidize in the presence of strong oxidizing agents due to the sulfur atom in the thiopyran ring .

Electronic Properties

Biological Activity

N-(2-ethylphenyl)thian-4-amine is an organic compound featuring a thian (thiophene) ring and an amine functional group, specifically linked to a 2-ethylphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The unique structure of this compound includes:

- Thian Ring : A five-membered ring containing sulfur, which contributes to the compound's reactivity and interaction with biological targets.

- Ethyl Group : The presence of the ethyl group enhances lipophilicity compared to other derivatives, influencing its pharmacokinetic properties.

This compound's biological activity is thought to stem from its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate cellular signaling pathways and metabolic processes, although the exact molecular targets are still under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as prostate cancer cells. The cytotoxic effects were assessed using standard assays like MTT, where this compound showed a dose-dependent reduction in cell viability .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound has promising potential as an antimicrobial agent.

Study 2: Anticancer Activity Assessment

In another study focusing on its anticancer properties, this compound was tested on prostate cancer cell lines (PC3). The results showed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

The compound significantly reduced cell viability at higher concentrations, indicating its potential as a therapeutic agent against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.